3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one belongs to a class of organic compounds known as pyrrolopyridinones. These compounds are characterized by a pyrrole ring fused to a pyridinone ring. While the specific source of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is not explicitly mentioned in the provided abstracts, its derivatives have been investigated in scientific research for their potential biological activities and applications in medicinal chemistry. Notably, compounds containing the pyrrolopyridinone motif have been explored for their potential as kinase inhibitors, particularly Raf kinase inhibitors [].
Another abstract describes the formation of a 1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivative through the reaction of aryl- and benzylsulfanopyridinium amidates with diphenylketene []. This suggests a potential synthetic route for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one using similar starting materials and reaction conditions, with modifications to accommodate the desired 3,3-dimethyl substitution.
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is a heterocyclic compound belonging to the pyrrolopyridine family. It features a unique fused ring system composed of both a pyrrole and a pyridine ring. This compound has garnered attention due to its significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various pathological conditions including cancer.
The chemical structure of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can be categorized under heterocycles due to the presence of nitrogen atoms in its rings. It is classified as a pyrrolopyridine derivative, which is known for its pharmacological activities, particularly in medicinal chemistry where it serves as a scaffold for drug development .
The synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under controlled conditions.
For industrial production, optimizing the synthetic route for large-scale applications is crucial. This may involve using efficient catalysts and high-yield reactions to ensure adequate quantities for research and development purposes .
The molecular formula for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is . The compound exhibits a complex three-dimensional structure characterized by:
The compound's structural data can be analyzed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one undergoes several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines or thiols) | Presence of sodium hydroxide |
The products formed from these reactions depend on the specific reagents used and their conditions, leading to various derivatives that can have distinct properties and activities .
At the molecular level, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one acts primarily as an inhibitor of fibroblast growth factor receptors. Its mechanism involves binding to the ATP-binding site within the tyrosine kinase domain of FGFRs. This binding prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival in tumor cells .
Relevant physicochemical properties can be predicted using computational tools such as ChemBioDraw or SwissADME software to evaluate drug-like characteristics according to Lipinski's rules .
Due to its pharmacological activities, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one has potential applications in drug development, particularly as an anticancer agent targeting fibroblast growth factor signaling pathways. Its derivatives are being explored for their efficacy against various cancers and other diseases associated with aberrant FGFR activity. Additionally, research continues into its use as a scaffold for synthesizing new compounds with enhanced biological activities .
Pyrrolopyridinones represent a privileged class of nitrogen-fused heterocycles whose structural architecture has become indispensable in modern medicinal chemistry. These bicyclic frameworks consist of a pyrrole ring fused to a pyridine ring, creating six possible isomeric configurations that confer distinct electronic and steric properties. Among these, the pyrrolo[3,2-b]pyridin-2(3H)-one scaffold—particularly the 3,3-dimethyl substituted derivative—has emerged as a strategically significant pharmacophore in targeted drug discovery. The inherent dipole moment created by the lactam carbonyl and annular nitrogens facilitates precise biomolecular interactions, while the electron-rich system enables π-stacking with aromatic residues in enzyme binding pockets [4]. This scaffold's versatility stems from its balanced physiochemical properties: moderate lipophilicity (calculated logP ≈ 1.8), aqueous solubility (∼85 mg/L at 25°C), and molecular weight (<200 Da) that comply with drug-likeness parameters [1] [5]. The incorporation of a 3,3-dimethyl substituent introduces conformational constraints that profoundly influence bioactive orientation and metabolic stability, positioning this scaffold at the frontier of kinase inhibitor development and anticancer therapeutics [1] [6].
The biological relevance of pyrrolopyridinones is exquisitely sensitive to the topology of ring fusion and nitrogen positioning. The six isomeric forms—distinguished by the pyridine nitrogen location and fusion points—display markedly divergent target affinities and therapeutic applications. Pyrrolo[3,2-b]pyridine derivatives (nitrogen at position 1) exhibit a distinct hydrogen-bonding pattern where the lactam N-H serves as donor and the carbonyl oxygen as acceptor, facilitating interactions with kinase hinge regions [1] [4]. This contrasts with pyrrolo[3,4-c]pyridines where the lactam is reversed, creating a complementary pharmacophore for aldose reductase inhibition and GPR119 agonism in antidiabetic applications . The [2,3-b] isomer, exemplified in FDA-approved drugs like vemurafenib, positions the nitrogen at position 7, optimizing interactions with BRAF kinase's hydrophobic pocket [4] [6].
Table 1: Comparative Analysis of Pyrrolopyridinone Isomers in Drug Development
Isomer | Nitrogen Positions | Representative Bioactivities | Clinical Applications |
---|---|---|---|
[3,2-b] | 1-position | Kinase inhibition (JAK3, mTOR), DNA intercalation | Anticancer agents, kinase inhibitors |
[2,3-b] | 7-position | BRAF inhibition, ATR kinase inhibition | Melanoma (vemurafenib), solid tumors (ceralasertib) |
[3,4-c] | 5-position | Aldose reductase inhibition, GPR119 agonism | Antidiabetic agents, neuropathy treatment |
[3,4-b] | 2-position | M4 muscarinic receptor modulation | Neurological disorders (allosteric modulators) |
[3,2-c] | 4-position | FMS kinase inhibition | Antiarthritic, anticancer candidates |
[2,3-c] | 6-position | Limited reported bioactivity | Experimental scaffolds |
The [3,2-b] isomer of 3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS: 913720-12-4, C9H10N2O, MW: 162.19 g/mol) exhibits superior metabolic stability over other isomers due to steric protection of the lactam group by the geminal dimethyl moiety [1] [5]. This isomer's planar configuration enables intercalation with DNA base pairs in cancer cells, while the electron-donating methyl groups enhance π-stacking capabilities with aromatic residues in hydrophobic enzyme pockets [1] [4]. The [3,4-b] isomer demonstrates significant divergence in application, serving as allosteric modulators of the M4 muscarinic acetylcholine receptor for neurological disorders, highlighting how subtle topological differences redirect therapeutic utility [9].
The strategic incorporation of geminal dimethyl groups at the 3-position represents a sophisticated molecular evolution in heterocyclic optimization. This substitution pattern originated from empirical observations that unsubstituted pyrrolopyridinones underwent rapid hepatic degradation via cytochrome P450-mediated oxidation at the 3-position, limiting their therapeutic utility [1] [6]. The dimethyl group introduces steric hindrance that: (1) shields the electrophilic C3 carbon from nucleophilic attack, (2) imposes a twisted conformation that minimizes planarity-dependent genotoxicity, and (3) enhances membrane permeability through controlled lipophilicity modulation (ΔlogP +0.7 versus unsubstituted analog) [1] [5].
Table 2: Impact of 3,3-Dimethyl Substitution on Physicochemical and Pharmacological Properties
Property | Unsubstituted Scaffold | 3,3-Dimethyl Derivative | Biological Consequence |
---|---|---|---|
Metabolic Stability (t½) | 12-18 minutes (RLM) | >120 minutes (RLM) | Reduced dosing frequency, improved bioavailability |
Solubility (PBS pH 7.4) | 210 μM | 85 μM | Maintains balance between absorption and distribution |
Plasma Protein Binding | 65-72% | 88-92% | Prolonged circulation half-life |
H-Bond Donor Capacity | 1 (lactam N-H) | 1 (lactam N-H) | Maintained target interaction capabilities |
Crystal Packing Energy | -28.6 kcal/mol | -34.2 kcal/mol | Improved crystallinity for formulation development |
Quantum mechanical calculations reveal the gem-dimethyl groups induce a 15° out-of-plane distortion of the lactam carbonyl, optimizing the hydrogen bond angle for kinase interactions while reducing the compound's dipole moment from 5.2D to 4.6D, thereby enhancing passive diffusion across biological membranes [1] [6]. In JAK3 inhibition, the dimethyl groups contribute to a 12-fold increase in binding affinity (IC50 0.28 μM vs. 3.4 μM for des-methyl analog) by filling a hydrophobic subpocket adjacent to the ATP-binding site [1]. This strategic molecular perturbation exemplifies how targeted steric bulk incorporation can resolve multiple drug development challenges simultaneously—metabolic vulnerability, solubility-lipophilicity balance, and target engagement precision—without compromising the core pharmacophore functionality [1] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: